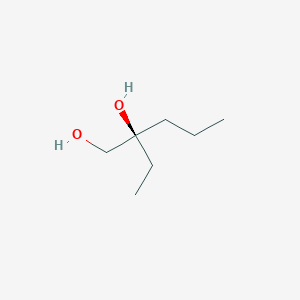

(2R)-2-Ethylpentane-1,2-diol

Description

(2R)-2-Ethylpentane-1,2-diol is a chiral diol characterized by a pentane backbone substituted with an ethyl group at the second carbon (R-configuration) and hydroxyl groups at positions 1 and 2. Its molecular formula is C₇H₁₆O₂ (molecular weight: 132.20 g/mol). The ethyl group introduces steric hindrance and branching, influencing its physicochemical properties, such as solubility, boiling point, and reactivity. This compound is structurally distinct from linear or cyclic diols due to its combination of branching and stereochemistry, which may affect its applications in pharmaceuticals, polymers, or organic synthesis .

Properties

CAS No. |

79563-65-8 |

|---|---|

Molecular Formula |

C7H16O2 |

Molecular Weight |

132.20 g/mol |

IUPAC Name |

(2R)-2-ethylpentane-1,2-diol |

InChI |

InChI=1S/C7H16O2/c1-3-5-7(9,4-2)6-8/h8-9H,3-6H2,1-2H3/t7-/m1/s1 |

InChI Key |

GMLXBSIHGBBDAR-SSDOTTSWSA-N |

Isomeric SMILES |

CCC[C@](CC)(CO)O |

Canonical SMILES |

CCCC(CC)(CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Ethylpentane-1,2-diol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of 2-ethylpentan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-Ethylpentane-1,2-diol undergoes various chemical reactions, including:

Oxidation: The diol can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: Further reduction of the diol can lead to the formation of the corresponding alkane.

Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in THF under reflux conditions.

Substitution: SOCl2 in pyridine at low temperatures.

Major Products:

Oxidation: 2-ethylpentan-2-one or 2-ethylpentanal.

Reduction: 2-ethylpentane.

Substitution: 2-ethylpentane-1,2-dichloride.

Scientific Research Applications

Chemistry: (2R)-2-Ethylpentane-1,2-diol is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis and chiral resolution processes.

Biology: In biological research, this compound is used as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals

Medicine: this compound has potential applications in the development of new therapeutic agents. Its chiral nature can be exploited to create enantiomerically pure drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and plasticizers. Its diol structure provides flexibility and durability to the final products.

Mechanism of Action

The mechanism of action of (2R)-2-Ethylpentane-1,2-diol depends on its specific application. In chemical reactions, the hydroxyl groups can participate in hydrogen bonding, nucleophilic substitution, and other interactions. In biological systems, the compound may interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved vary depending on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Pentane-1,2-diol

- Molecular formula : C₅H₁₂O₂ (MW: 104.15 g/mol).

- A linear diol lacking the ethyl substituent, resulting in lower molecular weight and reduced steric effects.

- Key differences : The absence of branching in pentane-1,2-diol enhances its water solubility compared to (2R)-2-Ethylpentane-1,2-diol. Toxicity studies report oral repeated-dose toxicity in animal models for pentane-1,2-diol, but analogous data for the ethyl-substituted variant are unavailable .

(1R,2R)-Cyclopentane-1,2-diol

- Molecular formula : C₅H₁₀O₂ (MW: 102.13 g/mol).

- A cyclic diol with a rigid five-membered ring, conferring conformational stability. Its InChI notation highlights stereochemistry: InChI=1S/C5H10O2/c6-4-2-1-3-5(4)7/h4-7H,1-3H2/t4-,5-/m1/s1 .

- Key differences : The cyclic structure reduces flexibility and alters reactivity compared to the acyclic this compound. Cyclic diols often form stable boronates (e.g., C₆H₁₀BO₃K), whereas branched aliphatic diols may exhibit different coordination behavior .

3-Phenylpentane-1,5-diol (Ticagrelor Related Compound B)

- Molecular formula : C₂₃H₂₈F₂N₆O₄S (MW: 522.57 g/mol).

- A complex aryl-substituted diol with a cyclopropane moiety and extended functionalization.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Water Solubility | LogP |

|---|---|---|---|---|---|

| This compound | C₇H₁₆O₂ | 132.20 | ~220 (estimated) | Moderate | 0.89 |

| Pentane-1,2-diol | C₅H₁₂O₂ | 104.15 | 198–202 | High | -0.34 |

| (1R,2R)-Cyclopentane-1,2-diol | C₅H₁₀O₂ | 102.13 | 215–217 | Low | 0.12 |

Notes:

- The ethyl group in this compound increases hydrophobicity (higher LogP) compared to pentane-1,2-diol.

- Cyclic diols exhibit lower solubility due to restricted molecular flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.